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molecular formula C8H10BFO3 B1466424 2-Fluoro-6-methoxy-3-methylphenylboronic acid CAS No. 1451392-12-3

2-Fluoro-6-methoxy-3-methylphenylboronic acid

Cat. No. B1466424
M. Wt: 183.97 g/mol
InChI Key: RHODPGLYWAVVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08906929B2

Procedure details

A mixture of (2-fluoro-6-methoxy-3-methylphenyl)boronic acid (200 mg, 1.087 mmol) was cooled to 0° C. and BBr3 (0.308 mL, 3.26 mmol) was added. The mixture was then stirred at rt for 2 h. It was then poured into ice and extracted with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated to obtain 185 mg (95%) of the desired product as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.57 (s, 1H), 7.25-7.15 (m, 1H), 6.71-6.61 (m, 1H), 5.76-5.53 (m, 2H), 2.20 (d, J=2.0 Hz, 3H). LCMS (M+23)=193.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0.308 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([O:9]C)[C:3]=1[B:11]([OH:13])[OH:12].B(Br)(Br)Br>>[F:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([OH:9])[C:3]=1[B:11]([OH:12])[OH:13]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC1=C(C(=CC=C1C)OC)B(O)O
Step Two
Name
Quantity
0.308 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
It was then poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1C)O)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 185 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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